molecular formula C19H18BrNO3 B14994998 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione

Cat. No.: B14994998
M. Wt: 388.3 g/mol
InChI Key: ZFQFXUNXONTNPT-UHFFFAOYSA-N
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Description

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]-1H-indole-2,3-dione include other indole derivatives such as:

Properties

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

5-bromo-7-methyl-1-[3-(4-methylphenoxy)propyl]indole-2,3-dione

InChI

InChI=1S/C19H18BrNO3/c1-12-4-6-15(7-5-12)24-9-3-8-21-17-13(2)10-14(20)11-16(17)18(22)19(21)23/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

ZFQFXUNXONTNPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=C(C=C(C=C3C)Br)C(=O)C2=O

Origin of Product

United States

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